molecular formula C17H21N7O2 B5521136 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide

Cat. No.: B5521136
M. Wt: 355.4 g/mol
InChI Key: SNQZNFIBHFCZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C17H21N7O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.17567294 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound under discussion is closely related to triazole derivatives, which are known for their versatility in chemical synthesis. For example, a study on the click one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles showcases the synthesis of similar compounds through a three-component strategy. These compounds were characterized using various spectroscopic methods and their structures confirmed by X-ray diffraction analyses. Such methodologies could be applicable to the synthesis and structural elucidation of 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide, providing insights into its molecular geometry, stability, and reactivity (Ahmed et al., 2016).

Potential Biological Activities

Triazole derivatives are also explored for their biological activities. For instance, synthesis and characterization studies of novel imines and thiazolidinones derived from similar molecular frameworks have been conducted to evaluate their antimicrobial properties. These studies involve the synthesis of compounds followed by their evaluation against various bacterial and fungal strains, suggesting a potential research pathway for assessing the biological activities of this compound (Fuloria et al., 2009).

Chemical Reactivity and Applications

The chemical reactivity of such compounds is of significant interest, especially in the formation of complex heterocyclic structures. Studies on the coupling reactions of 1,2,4-triazole derivatives with active methylene compounds to form triazolotriazines illustrate the potential of triazole compounds in synthesizing novel heterocyclic structures with possible pharmaceutical applications. This reactivity could be explored in the context of this compound to discover new chemical entities (Tennant & Vevers, 1976).

Properties

IUPAC Name

2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(4-methyltriazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c1-13-10-22(21-19-13)9-8-18-16(25)12-24-17(26)23(14(2)20-24)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQZNFIBHFCZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)CCNC(=O)CN2C(=O)N(C(=N2)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.